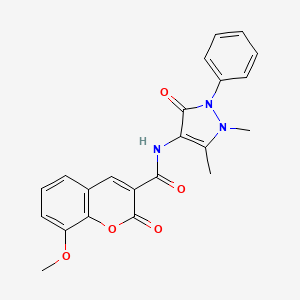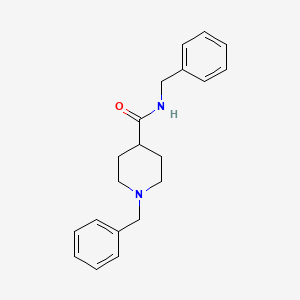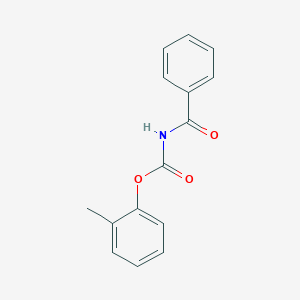
2-methylphenyl benzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylphenyl benzoylcarbamate, also known as O-Methyl-O-(2-methylphenyl) carbamate, is a widely used compound in scientific research. This compound is a carbamate derivative that is commonly used as a cholinesterase inhibitor. It has been found to have various applications in scientific research, including its use in the development of new drugs for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-methylphenyl benzoylcarbamate involves its ability to inhibit cholinesterase enzymes. Cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is essential for proper brain function. By inhibiting these enzymes, 2-methylphenyl benzoylcarbamate increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylphenyl benzoylcarbamate include its ability to improve cognitive function by increasing the levels of acetylcholine in the brain. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. In addition, 2-methylphenyl benzoylcarbamate has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methylphenyl benzoylcarbamate in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful in the development of new drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the use of 2-methylphenyl benzoylcarbamate in scientific research. One potential direction is the development of new drugs for the treatment of neurodegenerative diseases. This compound has been found to be a potent cholinesterase inhibitor and may be useful in the development of new drugs that can improve cognitive function in patients with neurodegenerative diseases. Another potential direction is the use of this compound in the development of new antioxidants and anti-inflammatory drugs. Overall, the future of 2-methylphenyl benzoylcarbamate in scientific research is promising, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2-methylphenyl benzoylcarbamate is a widely used compound in scientific research. Its ability to inhibit cholinesterase enzymes makes it a useful tool in the development of new drugs for the treatment of neurodegenerative diseases. In addition, its antioxidant and anti-inflammatory properties make it a promising compound for the development of new drugs that can protect cells from oxidative damage and reduce inflammation in the brain. While there are limitations to its use in lab experiments, the future of 2-methylphenyl benzoylcarbamate in scientific research is promising, and further studies are needed to fully understand its potential applications.
Synthesis Methods
2-methylphenyl benzoylcarbamate can be synthesized through the reaction of 2-methylphenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product can then be reacted with methyl isocyanate to form 2-methylphenyl benzoylcarbamate. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-methylphenyl benzoylcarbamate has been found to have various applications in scientific research. One of the main applications of this compound is its use as a cholinesterase inhibitor. Cholinesterase inhibitors are used in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-methylphenyl benzoylcarbamate has been found to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine.
properties
IUPAC Name |
(2-methylphenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-7-5-6-10-13(11)19-15(18)16-14(17)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPXYKWCLGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


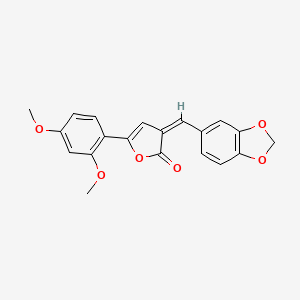
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)
![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)

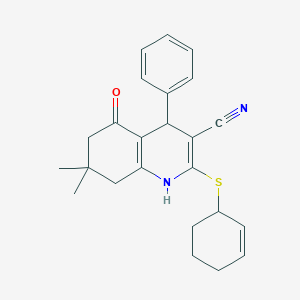
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)
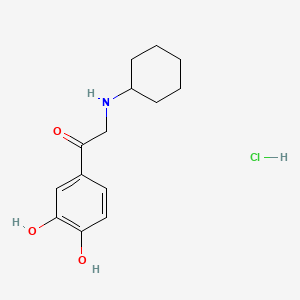
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)

![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
